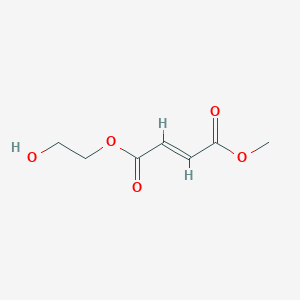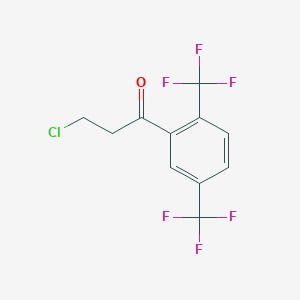
1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a chloropropanone moiety
Preparation Methods
The synthesis of 1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one typically involves the reaction of 2,5-bis(trifluoromethyl)benzene with appropriate chlorinating agents under controlled conditions. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-(2,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:
1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one: Similar structure but with different trifluoromethyl group positions, leading to variations in chemical reactivity and biological activity.
1-(2,5-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one: Similar structure but with a different position of the chloropropanone moiety, affecting its chemical and physical properties.
1-(2,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one:
Properties
Molecular Formula |
C11H7ClF6O |
|---|---|
Molecular Weight |
304.61 g/mol |
IUPAC Name |
1-[2,5-bis(trifluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H7ClF6O/c12-4-3-9(19)7-5-6(10(13,14)15)1-2-8(7)11(16,17)18/h1-2,5H,3-4H2 |
InChI Key |
WFWAXYLUBJBQPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)CCCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




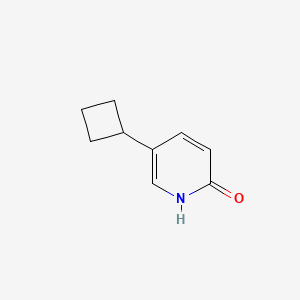
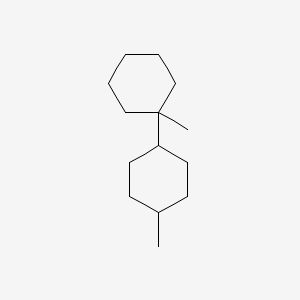
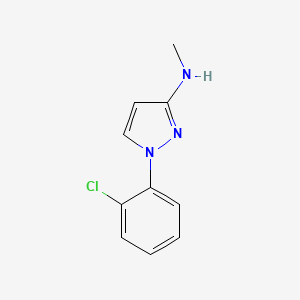
![[2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14064130.png)
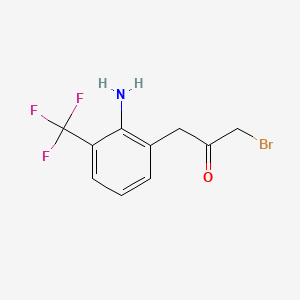
![2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one](/img/structure/B14064142.png)
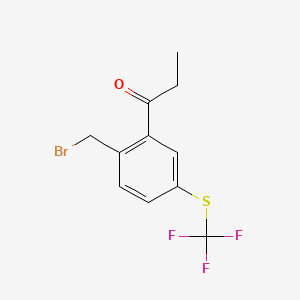
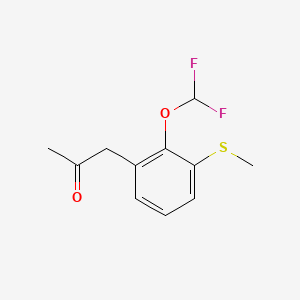
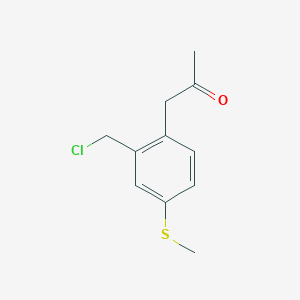
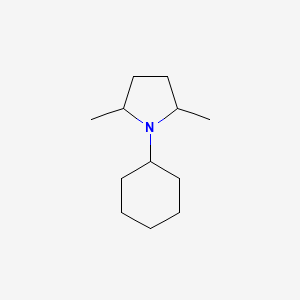
![Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate](/img/structure/B14064172.png)
